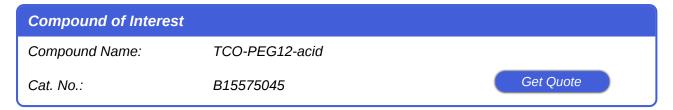


A Technical Guide to TCO-PEG12-acid:

Suppliers, Purity, and Experimental Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-cyclooctene-polyethylene glycol (12)-acid (**TCO-PEG12-acid**), a bifunctional linker crucial for advanced bioconjugation and drug development applications. This document details commercially available sources, their reported purity levels, and comprehensive experimental protocols for its use in key applications.

### TCO-PEG12-acid: Structure and Function

**TCO-PEG12-acid** is a versatile chemical tool that incorporates two key functionalities:

- A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.
   This "click chemistry" reaction is known for its exceptionally fast kinetics and bioorthogonality, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[1][2][3]
- A carboxylic acid group: This terminal functional group allows for the covalent attachment of the linker to primary and secondary amines on biomolecules, such as proteins, antibodies, or peptides, through the formation of a stable amide bond.[4]
- A PEG12 spacer: The 12-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[5][6]



### **Commercial Suppliers and Purity Specifications**

Several suppliers offer **TCO-PEG12-acid**, with purity levels typically exceeding 95%. The following table summarizes the information from prominent vendors.

Supplier	Catalog Number	Stated Purity	Molecular Formula	Molecular Weight ( g/mol )
Precise PEG	CC-6128	> 96%	C36H67NO16	769.92[7]
AxisPharm	AP10743	≥95%	C36H67NO16	769.92[1][4]
BroadPharm	BP-24072	98%	C36H67NO16	769.9[8][9]
MedchemExpres s	-	-	-	-

Note: This information is based on publicly available data from supplier websites and may be subject to change. Researchers should always consult the most recent certificate of analysis from the supplier.

# **Experimental Protocols**

The utility of **TCO-PEG12-acid** lies in a two-stage conjugation strategy. First, the carboxylic acid is coupled to an amine-containing molecule of interest. Second, the TCO group is reacted with a tetrazine-labeled partner.

# Stage 1: Amide Coupling of TCO-PEG12-acid to an Amine-Containing Biomolecule

This protocol describes the conjugation of the carboxylic acid moiety of **TCO-PEG12-acid** to a primary amine on a protein or antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step method minimizes protein-protein polymerization by first activating the carboxylic acid to a more stable NHS ester before adding the amine-containing biomolecule.[4]

Materials:



#### • TCO-PEG12-acid

- Amine-containing biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.4)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[4]
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[4]
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine)
- Desalting column (e.g., Sephadex G-25)

#### Protocol:

- Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Coupling Buffer at a concentration of 1-10 mg/mL.
- TCO-PEG12-acid Activation:
  - Dissolve TCO-PEG12-acid in Activation Buffer.
  - Add EDC and Sulfo-NHS to the TCO-PEG12-acid solution. A molar excess of EDC and Sulfo-NHS over TCO-PEG12-acid is recommended (e.g., 1.5-2 fold excess).
  - Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
- Conjugation to Biomolecule:
  - Immediately add the activated TCO-PEG12-NHS ester solution to the biomolecule solution. A 10-20 fold molar excess of the linker to the protein is a common starting point for optimization.[10]



- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]
- Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction and quench any unreacted NHS esters.
- Purification: Remove excess, unreacted TCO-PEG12-acid and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

### **Stage 2: TCO-Tetrazine Ligation**

This protocol outlines the reaction of the TCO-functionalized biomolecule with a tetrazine-labeled molecule.

#### Materials:

- TCO-labeled biomolecule (from Stage 1)
- Tetrazine-labeled molecule (e.g., fluorescent dye, small molecule drug)
- Reaction Buffer: PBS, pH 6.0-9.0[1]

#### Protocol:

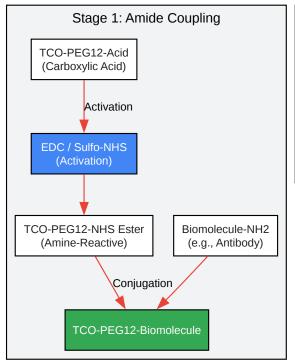
- Reactant Preparation: Prepare solutions of the TCO-labeled biomolecule and the tetrazinelabeled molecule in the Reaction Buffer.
- Ligation Reaction:
  - Mix the TCO-labeled biomolecule and the tetrazine-labeled molecule. A slight molar excess (1.05-1.5 fold) of the tetrazine-containing molecule is often used to ensure complete reaction of the TCO groups.[11]
  - Incubate the reaction mixture for 30-60 minutes at room temperature.[1][11] The reaction
    is often rapid and can be monitored by the disappearance of the characteristic tetrazine
    absorbance around 520 nm.

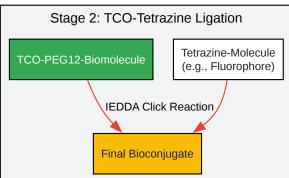


 Purification (if necessary): If unreacted tetrazine-labeled molecule needs to be removed, purification can be performed using size-exclusion chromatography or dialysis, depending on the size of the conjugate and the excess reactant.

### Visualizing the Workflow

The following diagrams illustrate the key chemical reactions and the overall experimental workflow.

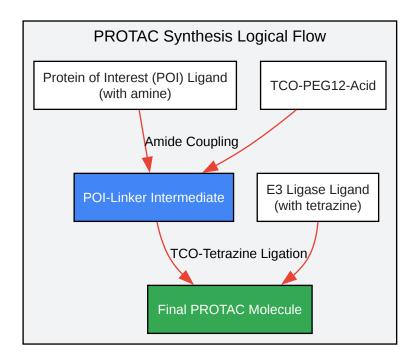




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Caption: Workflow for bioconjugation using **TCO-PEG12-acid**.





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Caption: Logical flow for PROTAC synthesis.

# **Applications in Drug Development and Research**

The unique properties of **TCO-PEG12-acid** make it a valuable tool in various research and drug development areas:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug (functionalized with a tetrazine) to a tumor-targeting antibody. The bioorthogonal nature of the TCO-tetrazine ligation allows for the conjugation to occur under mild conditions, preserving the antibody's integrity.
- PROTACs (Proteolysis Targeting Chimeras): TCO-PEG12-acid can serve as a flexible linker
  to connect a protein-of-interest (POI) binding ligand to an E3 ubiquitin ligase ligand.[5] The
  PEG component can enhance the solubility and cell permeability of the final PROTAC
  molecule.[5]
- Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a



smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic radionuclide is administered, which then "clicks" to the antibody at the target site, improving target-to-background ratios.[9]

 Cell Surface Labeling: Cells can be metabolically or enzymatically engineered to display tetrazines on their surface, followed by labeling with a TCO-PEG12-acid conjugate carrying a fluorescent probe or biotin for detection and isolation.

### Conclusion

**TCO-PEG12-acid** is a high-purity, readily available bifunctional linker that empowers researchers to perform advanced bioconjugation through a combination of robust amide coupling and rapid, bioorthogonal click chemistry. Its application in constructing complex biomolecules like ADCs and PROTACs, as well as in advanced imaging techniques, underscores its importance in the fields of chemical biology and drug discovery. The provided protocols offer a solid foundation for the successful implementation of **TCO-PEG12-acid** in a variety of experimental contexts.

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